molecular formula C16H13NO2S2 B2902909 Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate CAS No. 315239-25-9

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate

Cat. No. B2902909
CAS RN: 315239-25-9
M. Wt: 315.41
InChI Key: KOZOGTICWSMJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate” is a chemical compound with the linear formula C18H15N3O3S2 . It has a molecular weight of 385.467 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is not yet fully understood. However, it is believed that this compound exerts its effects by interacting with specific proteins and enzymes in the body. This interaction leads to the activation or inhibition of specific pathways, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the significant effects of this compound is its ability to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting specific biomolecules in biological systems.

Advantages and Limitations for Lab Experiments

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the use of this compound as a fluorescent probe for detecting specific biomolecules in biological systems is an area that requires further investigation.
Conclusion:
This compound is a chemical compound that has shown promising results in various fields, including medicinal chemistry and bioimaging. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are still many questions to be answered, the potential applications of this compound make it an exciting area of research for the scientific community.

Synthesis Methods

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is synthesized using a specific method that involves the reaction of 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid with methanol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for detecting specific biomolecules in biological systems.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-19-15(18)12-8-6-11(7-9-12)10-20-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOGTICWSMJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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